(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
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Overview
Description
(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors or modulators of biological targets.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but lacks the spiro linkage and tert-butyl group.
2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile): Contains additional functional groups and a different substitution pattern.
Uniqueness
(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
Properties
Molecular Formula |
C17H25N3O2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl (5S)-5-aminospiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-9-6-17(7-10-20)11-13-12(14(17)18)5-4-8-19-13/h4-5,8,14H,6-7,9-11,18H2,1-3H3/t14-/m1/s1 |
InChI Key |
AVKFQSPNJZMDKQ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2N)C=CC=N3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2N)C=CC=N3 |
Origin of Product |
United States |
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